

# Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under EMA Guidance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | Bis(2-Chloroethyl)amine hydrochloride-d8 |
| Cat. No.:      | B12391564                                |

[Get Quote](#)

For researchers, scientists, and drug development professionals, the rigorous standards of bioanalytical method validation are paramount for regulatory submission. A critical component of this is the appropriate selection and use of an internal standard (IS). This guide provides a detailed comparison of the European Medicines Agency's (EMA) current guidance, harmonized under the International Council for Harmonisation (ICH) M10 guideline, with the U.S. Food and Drug Administration (FDA) recommendations, focusing on the use of internal standards.

The primary objective of an internal standard in bioanalysis is to compensate for variability during sample processing and analysis, thereby ensuring the accuracy and precision of the quantitative data. The EMA, through its adoption of the ICH M10 guideline, has aligned with other major regulatory bodies, including the FDA, to create a more unified global standard for bioanalytical method validation.[\[1\]](#)

## Core Principles for Internal Standard Selection and Use

Both the ICH M10 and FDA guidelines emphasize that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing.[\[2\]](#)[\[3\]](#) The absence of an IS must be scientifically justified.[\[2\]](#) The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it is expected to have the most similar physicochemical properties and analytical behavior.[\[4\]](#)[\[5\]](#) If a SIL-IS is not available, a structural analog may be used.

A key principle is that the IS must be thoroughly characterized to ensure it is "fit for purpose." This includes verifying its identity and purity and ensuring it does not contain any of the analyte of interest that could interfere with the measurement.[\[6\]](#)

## Comparative Overview of Regulatory Guidance

While largely harmonized, some nuances exist between the ICH M10 (and by extension, EMA) and the FDA's 2018 guidance. The following tables summarize the key requirements and recommendations for the use of internal standards.

Table 1: Internal Standard Selection and Characterization

| Parameter          | ICH M10 (EMA)                                                                                                                                                                     | FDA Guidance (2018)                                                                                                                           | Key Comparison Points                                                                           |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Preferred IS Type  | Stable Isotope-Labeled (SIL) IS is recommended.                                                                                                                                   | SIL-IS is the preferred choice.                                                                                                               | Both guidances strongly prefer SIL-IS due to similar behavior to the analyte.                   |
| Alternative IS     | A structural analog may be used if a SIL-IS is not available.                                                                                                                     | A structural analog can be used.                                                                                                              | Both allow for analogs, but their suitability must be rigorously demonstrated.                  |
| IS Purity          | The quality (e.g., purity, identity) of the IS must be ensured. A Certificate of Analysis (CoA) is not explicitly required if suitability for use is demonstrated. <sup>[7]</sup> | Recommends the same extent of characterization for the IS and the analyte, including expiration date and, if available, a CoA. <sup>[7]</sup> | The FDA guidance is slightly more prescriptive regarding the formal characterization of the IS. |
| Interference Check | The IS should not interfere with the analyte. The response of the IS in the analyte channel in a zero sample (blank matrix + IS) should be assessed.                              | Internal standards should be assessed to avoid interference with the analyte.                                                                 | Both mandate checking for mutual interference. ICH M10 specifies this check in the zero sample. |

Table 2: Internal Standard Validation and Acceptance Criteria

| Parameter               | ICH M10 (EMA)                                                                                                                                                                                                                                                  | FDA Guidance (2018)                                                                                                                                                                                                                                                            | Key Comparison Points                                                                                                                                                                                                                                                    |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Matrix Effect           | <p>The effect of the matrix on the analyte and IS should be investigated. The IS-normalized matrix factor is a key parameter. The coefficient of variation (CV) of the IS-normalized matrix factor should be <math>\leq 15\%.</math><sup>[8]</sup></p>         | <p>Matrix effects should be determined to assess potential ion suppression or enhancement.<sup>[9]</sup></p>                                                                                                                                                                   | <p>Both require assessment of matrix effects. ICH M10 provides a specific quantitative criterion for the IS-normalized matrix factor.</p>                                                                                                                                |
| IS Stability            | <p>The stability of the IS in stock and working solutions should be evaluated under the intended storage and processing conditions.</p>                                                                                                                        | <p>Stability of the IS should be determined.</p>                                                                                                                                                                                                                               | <p>Both require stability testing of the IS.</p>                                                                                                                                                                                                                         |
| IS Response Variability | <p>The IS responses of study samples should be monitored to identify systemic variability.<sup>[4]</sup> An SOP should be in place to address IS variability, but no strict numerical acceptance criteria are mandated in the guideline.<sup>[8][10]</sup></p> | <p>Recommends monitoring IS response. A dedicated Q&amp;A document provides guidance on investigating IS variability, suggesting that variability is not a concern if the range of IS responses in study samples is similar to that in calibrators and QCs.<sup>[11]</sup></p> | <p>Both guidances emphasize monitoring IS response. The FDA provides a separate, more detailed document on this topic. The consensus is to use scientific judgment and pre-defined SOPs rather than a rigid numerical cut-off for run acceptance.<sup>[10][12]</sup></p> |
| Carryover               | <p>Carryover should be evaluated. Analyte</p>                                                                                                                                                                                                                  | <p>Carryover should be assessed and</p>                                                                                                                                                                                                                                        | <p>ICH M10 provides more specific</p>                                                                                                                                                                                                                                    |

|                                                                                                                                                                                                                                           |                                                |                                                                                            |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------|
| response in a blank sample following the upper limit of quantification (ULOQ) standard should not be >20% of the lower limit of quantification (LLOQ), and the IS response should not be >5% of the mean IS response. <a href="#">[5]</a> | mitigated if it occurs.<br><a href="#">[7]</a> | quantitative acceptance criteria for carryover assessment for both the analyte and the IS. |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------|

## Experimental Protocols

### Protocol 1: Assessment of Internal Standard Interference

- Objective: To ensure that the internal standard does not contain the analyte of interest and does not interfere with its quantification.
- Procedure: a. Prepare a "zero sample" by spiking a blank biological matrix with the internal standard at the concentration used in the assay. b. Prepare a blank sample (matrix only) and an LLOQ sample. c. Process and analyze these samples according to the bioanalytical method.
- Acceptance Criteria (ICH M10): a. The analyte response in the zero sample at the retention time of the analyte should be  $\leq 20\%$  of the analyte response in the LLOQ sample. b. The IS response in the blank sample at the retention time of the IS should be  $\leq 5\%$  of the mean IS response in the calibration standards and QCs.

### Protocol 2: Evaluation of Matrix Effect using IS-Normalized Matrix Factor (ICH M10)

- Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

- Procedure: a. Obtain at least six different lots of the biological matrix from individual donors. b. Set A: Spike the analyte and IS into the post-extracted blank matrix from each lot at low and high concentrations. c. Set B: Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same low and high concentrations. d. Analyze both sets of samples. e. Calculate the Matrix Factor (MF) for each lot:  $MF = (\text{Peak response in the presence of matrix [Set A]}) / (\text{Peak response in neat solution [Set B]})$ . f. Calculate the IS-Normalized Matrix Factor for each lot: IS-Normalized MF =  $(MF \text{ of analyte}) / (MF \text{ of IS})$ .
- Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all lots should be  $\leq 15\%$ .<sup>[8]</sup>

## Visualizing Workflows and Decision-Making

Diagrams created using Graphviz provide a clear visual representation of key processes in bioanalysis involving internal standards.



[Click to download full resolution via product page](#)

Caption: Decision pathway for selecting an appropriate internal standard.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for bioanalytical method validation with an IS.



[Click to download full resolution via product page](#)

Caption: Logical workflow for monitoring IS response during sample analysis.

In conclusion, the harmonization of bioanalytical guidelines under ICH M10 has created a more consistent regulatory landscape. For scientists and researchers, a thorough understanding of the principles of internal standard selection, validation, and monitoring is crucial for generating reliable data that meets the stringent requirements of the EMA and other global regulatory bodies. Adherence to these guidelines not only ensures compliance but also enhances the quality and integrity of bioanalytical results.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [propharmagroup.com](http://propharmagroup.com) [propharmagroup.com]
- 2. [fda.gov](http://fda.gov) [fda.gov]
- 3. [database.ich.org](http://database.ich.org) [database.ich.org]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. [celerion.com](http://celerion.com) [celerion.com]
- 6. [ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- 7. [ovid.com](http://ovid.com) [ovid.com]
- 8. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. [fda.gov](http://fda.gov) [fda.gov]
- 10. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 11. [fda.gov](http://fda.gov) [fda.gov]
- 12. [en.cmicgroup.com](http://en.cmicgroup.com) [en.cmicgroup.com]
- To cite this document: BenchChem. [Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under EMA Guidance]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12391564#ema-guidance-on-the-use-of-internal-standards-in-bioanalysis\]](https://www.benchchem.com/product/b12391564#ema-guidance-on-the-use-of-internal-standards-in-bioanalysis)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)